Tricyclo(3.2.1.02,8)oct-6-ene
Description
Structure
3D Structure
Properties
CAS No. |
53754-35-1 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
tricyclo[3.3.0.02,8]oct-3-ene |
InChI |
InChI=1S/C8H10/c1-3-6-7-4-2-5(1)8(6)7/h1,3,5-8H,2,4H2 |
InChI Key |
GAPWQJFIGCOETC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C2C1C=C3 |
Origin of Product |
United States |
Advanced Mechanistic Studies of Reactions Involving Tricyclo 3.2.1.02,8 Oct 6 Ene
Electrophilic Addition Reactions
The unique strained structure of tricyclo(3.2.1.02,4)oct-6-ene, which contains both a double bond and a cyclopropane (B1198618) ring, leads to complex and mechanistically interesting behavior in electrophilic addition reactions. ontosight.ai Researchers have noted a distinct preference in reactivity: the electrophilic addition of bromine is typically initiated at the double bond, whereas acid-catalyzed reactions can preferentially target the cyclopropane ring. canterbury.ac.nz
The addition of bromine to the alkene moiety in tricyclo(3.2.1.02,4)oct-6-ene is favored over addition to the cyclopropane ring. canterbury.ac.nz The mechanism of this reaction is complex, involving carefully controlled stereochemistry and a series of charged intermediates. canterbury.ac.nzresearchgate.net At low temperatures, the reaction is believed to proceed through an ionic mechanism. researchgate.net
Computational studies, including Density Functional Theory (DFT) and semiempirical methods, have been instrumental in elucidating the facial selectivity of bromine addition to the exo and endo isomers of tricyclo(3.2.1.02,4)oct-6-ene. researchgate.netnih.govresearchgate.net
Pyramidalization: Geometric optimization studies show that the double bond in both exo- and endo-tricyclo(3.2.1.02,4)oct-6-ene is pyramidalized. researchgate.netnih.govresearchgate.net This distortion from a planar geometry means the two faces of the double bond (exo and endo) are not equivalent, which is a key factor in directing the approach of the electrophile. researchgate.netnih.govscilit.com
Electronic Density and Facial Selectivity: The pyramidalization leads to an uneven distribution of electron density. nih.govscilit.com For the exo-TCO isomer, the exo face of the double bond possesses regions with higher electron density (qi,HOMO) and a more negative electrostatic potential. researchgate.netnih.govscilit.com Consequently, the molecular complex formed between exo-TCO and bromine is more stable when the bromine approaches from the exo face (exo-TCO...Br₂(exo)) compared to the endo face. researchgate.netnih.gov This combination of electronic and steric factors results in a pronounced exo-facial selectivity for the addition of bromine to exo-tricyclo(3.2.1.02,4)oct-6-ene. researchgate.netnih.gov A similar exo-facial selectivity is observed for the endo isomer, where the exo face of its double bond also has a significantly higher electron density. researchgate.net
Following the initial electrophilic attack by bromine, several cationic intermediates can be formed. The relative stability of these intermediates dictates the reaction pathway and the final products. researchgate.netnih.gov Theoretical studies have been employed to investigate the stabilities of possible bromonium ions and bromocarbonium ions. researchgate.netnih.gov
For the reaction with exo-tricyclo(3.2.1.02,4)oct-6-ene, the following stability trends have been identified:
Bromonium Ions: The exo-bromonium cation is found to be more stable than the endo-bromonium cation. researchgate.netnih.gov
Bromocarbonium Ions: A multicenter, nonclassical delocalized bromocarbonium cation and the exo-bridged-bromonium ion are considered the most stable intermediates, with very little difference in their stability. nih.gov These are more stable than rearranged cations that could be formed through a Wagner-Meerwein rearrangement. researchgate.netnih.gov
The reaction products are thus formed via these most stable intermediates, the exo-bridged-bromonium and nonclassical carbonium cations. nih.gov
| Intermediate Type | Relative Stability | Reference |
| exo-Bromonium Cation | More stable than endo isomer | researchgate.netnih.gov |
| endo-Bromonium Cation | Less stable than exo isomer | researchgate.netnih.gov |
| Nonclassical Delocalized Bromocarbonium Cation | High stability, comparable to exo-bridged-bromonium ion | nih.gov |
| Rearrangement Cation (via Wagner-Meerwein) | Less stable than nonclassical and exo-bridged ions | researchgate.netnih.gov |
This table summarizes the relative stabilities of key cationic intermediates formed during the bromination of exo-tricyclo(3.2.1.02,4)oct-6-ene as determined by computational studies.
In contrast to bromination, acid-catalyzed reactions of tricyclo(3.2.1.02,4)oct-6-ene can initiate attack at the strained cyclopropane ring, leading to skeletal rearrangements and the formation of different product types. canterbury.ac.nzarkat-usa.org The trajectory of the electrophile's attack is a critical factor, with studies showing that protons and mercuric ions preferentially attack at the corner of the cyclopropane. arkat-usa.orgosti.gov
The acid-catalyzed reaction of tricyclo(3.2.1.02,4)octanes and octenes in alcohol solvents can lead to the formation of ether derivatives through the cleavage of the cyclopropane ring. osti.gov For instance, the reaction of endo-tricyclo(3.2.1.02,4)octane with deuteron (B1233211) in methanol-d₁ results in a mixture of methoxy (B1213986) ethers, formed by the rupture of the most substituted C2-C4 cyclopropane bond. osti.gov Similarly, the exo isomer reacts under these conditions to yield methoxy ethers, resulting from the cleavage of both external and internal cyclopropyl (B3062369) bonds. osti.gov These reactions demonstrate that the capture of the intermediate cation by the alcohol solvent is a key step in the formation of these ether derivatives. osti.gov
Detailed studies on the reaction of endo- and exo-tricyclo(3.2.1.02,4)octane and oct-6-ene with deuterons (from deuterated acid) and mercuric ions have provided significant insight into the mechanism of electrophilic attack on the cyclopropane ring. arkat-usa.orgosti.gov
Trajectory of Attack: A key finding is that both the deuteron and the mercuric ion attack the cyclopropane ring at the C2 corner. arkat-usa.orgosti.gov The stereochemistry of this attack is rationalized by considering the symmetry and energy of the molecule's frontier orbitals. osti.gov
Bond Cleavage and Stereochemistry:
In the reaction of endo-tricyclo(3.2.1.02,4)octane with mercuric acetate (B1210297) in methanol (B129727), the mercuric ion attacks the corner, leading to the cleavage of the internal C2-C4 bond and subsequent nucleophilic attack by methanol with inversion of configuration, without any skeletal rearrangement. osti.gov
The reaction with the exo isomer is more complex, yielding products from the rupture of both the internal (C2-C4) and an external cyclopropyl bond. The product from the internal bond cleavage also shows inversion of configuration at both the site of electrophilic attack and nucleophilic attack. osti.gov
The competition between reaction at the cyclopropane ring versus addition to the double bond is influenced by the nature of the electrophile. arkat-usa.org
| Reactant Isomer | Electrophile | Site of Attack | Major Outcome(s) | Reference |
| endo-tricyclo(3.2.1.02,4)octane | Deuteron (in methanol-d₁) | Cyclopropane corner | Cleavage of C2-C4 bond; formation of two methoxy ethers | osti.gov |
| exo-tricyclo(3.2.1.02,4)octane | Deuteron (in methanol-d₁) | Cyclopropane corner | Cleavage of external and internal bonds; formation of methoxy ethers | osti.gov |
| endo-tricyclo(3.2.1.02,4)octane | Mercuric Ion (in methanol) | Cyclopropane corner | Cleavage of C2-C4 bond; addition of methoxy and acetoxymercurio groups with inversion | osti.gov |
| exo-tricyclo(3.2.1.02,4)octane | Mercuric Ion (in methanol) | Cyclopropane corner | Products from both internal and external bond cleavage with inversion | osti.gov |
This table summarizes the outcomes of acid-catalyzed and mercuration reactions on the tricyclo(3.2.1.02,4)octane skeleton.
Acid-Catalyzed Reactions and Skeletal Rearrangements
Proton Addition and Cyclopropyl-Allyl Rearrangement
The reaction of tricyclo[3.2.1.0²,⁴]oct-6-ene derivatives with electrophiles like protons can lead to complex rearrangements. The incorporation of a cyclopropane ring and an alkene within the tricyclic framework allows for the investigation of the regiochemical preference for electrophilic addition. canterbury.ac.nz Studies on related tricyclo[3.2.1.0²,⁴]octane systems have shown that bromonium ion (Br+) addition occurs at the most substituted cyclopropyl bond with inversion of configuration at the site of electrophilic attack, indicating substantial charge development in the intermediate carbocations. canterbury.ac.nz
In the case of proton (or deuteron) addition to related systems like endo-tricyclo[3.2.1.0²,⁴]oct-6-ene, the reaction with tetracyanoethene (TCNE) results in products from the reaction of both the cyclopropane ring and the double bond. canterbury.ac.nz The stability of the potential carbocation intermediates plays a crucial role in determining the regioselectivity of the electrophilic addition to the cyclopropane ring and the preference between addition to the double bond or the cyclopropane ring. canterbury.ac.nz Theoretical calculations, including semi-empirical and ab initio molecular orbital methods, have been employed to investigate the mechanisms of proton addition to both the cyclopropane ring and the double bond. canterbury.ac.nz These studies help in understanding the effect of cation stability on the reaction's regiochemical selectivity. canterbury.ac.nz
The rearrangement of the bicyclo[3.2.1]oct-6-ene carbon skeleton is energetically facile, suggesting that charge localization is a dominant factor in these rearrangements. canterbury.ac.nz The interaction between the alkene π orbitals and the Walsh orbitals of the cyclopropane ring can enhance the reactivity of the cyclopropane group. canterbury.ac.nz
Thermal Rearrangements and Valence Isomerizations
The thermal behavior of tricyclo(3.2.1.0²,⁸)oct-6-ene and its derivatives is characterized by skeletal transformations and valence isomerizations, often leading to the formation of more stable isomeric structures. These reactions are influenced by the inherent strain of the tricyclic system.
The thermal rearrangement of tricyclo[3.2.1.0²,⁴]oct-6-ene derivatives can lead to the formation of tetracyclic isomers. For instance, the reaction of exo-tricyclo[3.2.1.0²,⁴]oct-6-ene with rhodium dicarbonyl chloride dimer results in the selective formation of tetracyclo[3.3.0.0²,⁸.0⁴,⁶]octane. stsn.it In contrast, when heated with tris(triphenylphosphine)rhodium chloride, it isomerizes to a mixture of tricyclo[3.2.1.0²,⁷]oct-3-ene, tetracyclo[3.3.0.0²,⁸.0⁴,⁶]octane, and bicyclo[3.2.1]octa-2,6-diene. stsn.it
The nature of the transition metal catalyst and its ligands significantly influences the direction of these isomerizations. stsn.it These transformations are often classified as valence isomerizations, involving the reorganization of σ and π bonds. stsn.it
The thermolysis of related tricyclic systems provides insight into the potential pathways for tricyclo(3.2.1.0²,⁸)oct-6-ene. For example, acyclic conjugated (E,Z,E,E)-tetraenes undergo a domino pericyclic process upon thermolysis. This involves a 6π electrocyclization of the (E,Z,E)-triene moiety to form a cis-disubstituted 5-vinyl-1,3-cyclohexadiene, which is then followed by an intramolecular Diels-Alder reaction to yield a tricyclo[3.2.1.0²,⁷]oct-3-ene. anu.edu.au This suggests that similar pericyclic reaction cascades could be a plausible thermolysis pathway for appropriately substituted precursors of the tricyclo(3.2.1.0²,⁸)oct-6-ene system.
The study of thermal rearrangements in substituted 6-methylenetricyclo[3.2.1.0²,⁷]oct-3-en-8-ols reveals pathways involving oxy-Cope rearrangements followed by hydrogen migrations to form benzocycloheptenone derivatives. oup.com
Ring Opening Reactions
Regiochemistry and Stereochemistry of Cyclopropyl Ring Opening
The study of electrophilic additions to tricyclic systems containing a cyclopropane ring, such as derivatives of tricyclo[3.2.1.0]octane, reveals nuanced control over the reaction's regiochemistry and stereochemistry. canterbury.ac.nz Theoretical and experimental investigations into the cyclopropyl ring opening of these strained molecules help determine the factors governing the selectivity of the reaction. canterbury.ac.nz The specific bond of the cyclopropane ring that is broken and the stereochemical outcome (i.e., edge versus corner attack of the electrophile) are of primary interest. canterbury.ac.nz
In related systems like endo- and exo-tricyclo[3.2.1.02,4]oct-6-ene, the presence of a double bond introduces a competing site for electrophilic attack. canterbury.ac.nzresearchgate.net Studies on the bromination of these compounds show that the reaction is preferentially initiated at the double bond rather than the cyclopropane ring. researchgate.net However, reactions with acids tend to favor attack at the cyclopropane ring. researchgate.net For tricyclo[3.2.1.02,4]octane derivatives, electrophilic addition of bromine typically occurs at the most substituted cyclopropyl bond, proceeding with inversion of configuration at the site of electrophilic attack. canterbury.ac.nz This suggests the development of substantial charge in the intermediate carbocations. canterbury.ac.nz
The stereochemistry of the approach of the electrophile is also a critical factor. Quantum chemical investigations on exo-tricyclo[3.2.1.02,4]oct-6-ene have shown that the double bond is endo-pyramidalized, making the two faces of the π-system non-equivalent. researchgate.net While the exo face of the double bond exhibits higher electron density, the reaction of bromine with the double bond occurs from the endo-face. researchgate.net In contrast, acid-catalyzed ring opening of related tricyclic systems can proceed via both edge and corner trajectories of electrophilic attack on the cyclopropane ring. canterbury.ac.nz The choice between reaction at the double bond versus the cyclopropane ring, and the specific regiochemical and stereochemical outcome of the ring opening, are influenced by the nature of the electrophile, solvent polarity, and the specific substitution pattern of the tricyclic framework. canterbury.ac.nzlookchem.com
Rearrangement of Ring-Expanded Products
The opening of the cyclopropane ring in tricyclo[3.2.1.0x,y] systems often leads to the formation of bicyclo[3.2.1]octyl or bicyclo[2.2.2]octyl skeletons, which can themselves be susceptible to further rearrangements. gla.ac.uk The stability of the resulting carbocationic intermediates plays a crucial role in directing the reaction pathway. For instance, the solvolysis of exo-bicyclo[3.2.1]octane-6-toluene-p-sulphonate, a potential product from the ring opening of a tricyclo[3.2.1.0]octane derivative, yields a mixture of rearranged products. gla.ac.uk
The acetolysis of this compound resulted in the formation of exo-2-bicyclo[3.2.1]octyl acetate (40%), 2-bicyclo[2.2.2]octyl acetate (44%), and the starting exo-6-bicyclo[3.2.1]octyl acetate (16%). gla.ac.uk The corresponding endo-6-isomer gave a different product distribution under the same conditions: 19% exo-2-bicyclo[3.2.1]octyl acetate, 21% 2-bicyclo[2.2.2]octyl acetate, and 60% of the unrearranged exo-6-bicyclo[3.2.1]octyl acetate. gla.ac.uk These results are explained by the involvement of bridged carbonium ions and a 4,6-hydride shift within the bicyclo[3.2.1]octane skeleton. gla.ac.uk The interconversion between bicyclo[3.2.1]oct-6-ene, bicyclo[3.2.1]oct-2-ene, bicyclo[2.2.2]oct-2-ene, and tricyclo[3.2.1.02,7]octane under acidic conditions further highlights the complex rearrangements that can follow the initial ring-opening event, although these conditions often lead to addition products rather than solely hydrocarbon interconversion. gla.ac.uk
Oxymercuration-Demercuration Reactions of Tricyclo[3.2.1.02,7]oct-3-en-8-one Derivatives
The oxymercuration-demercuration reaction provides a method for the hydration of alkenes, and its application to complex tricyclic systems has been studied to probe reaction mechanisms. masterorganicchemistry.com The solvomercuration-demercuration of derivatives of 6-methylenetricyclo[3.2.1.02,7]oct-3-en-8-one has been investigated to understand the influence of the strained ring system on the reaction's outcome. oup.comoup.com
In the reaction of 1,5-dimethyl-6-methylenetricyclo[3.2.1.02,7]oct-3-en-8-one, the solvent is incorporated stereospecifically onto the exomethylene group, and crucially, the tricyclic skeleton does not undergo rearrangement. oup.com This stereospecificity suggests the stabilization of a formal cyclopropylcarbinyl cation intermediate by the adjacent acetoxymercury group, which prevents the cleavage of the cyclopropane ring. oup.com
However, the reaction of 1,5-dimethyl- and 1,3,5-trimethyl-6-methylenetricyclo[3.2.1.02,7]oct-3-en-8-one with mercuric acetate followed by sodium borohydride (B1222165) reduction leads to ring-expanded products. oup.com Instead of simple hydration of the exocyclic double bond, the reaction yields 6-acetonyl-2,6-dimethyl- and 6-acetonyl-2,4,6-trimethyl-2,4-cyclohexadienones, respectively. oup.com This indicates a more complex mechanism than simple oxymercuration-demercuration, likely involving the cleavage of the cyclopropane ring and subsequent rearrangement to form the cyclohexadienone derivatives. oup.com
The choice of reagents is critical. While oxymercuration-demercuration can proceed without skeletal rearrangement, using N-bromosuccinimide (NBS) in methanol or water on 1,5-dimethyl-6-methylenetricyclo[3.2.1.02,7]oct-3-en-8-one results in both an addition product on the exomethylene group and a 1,4-addition product arising from the cleavage of the cyclopropane ring. oup.com This difference in reactivity is attributed to solvent effects and the inherent ring strain of the tricyclic system. oup.com
Table 1: Products of Oxymercuration-Demercuration and Related Reactions
| Starting Material | Reagents | Major Product(s) | Reference(s) |
|---|
Computational and Theoretical Investigations of Tricyclo 3.2.1.02,8 Oct 6 Ene Systems
Quantum Chemical Studies on Electronic Structure
Quantum chemical calculations have provided deep insights into the molecular and electronic properties of tricyclo(3.2.1.02,8)oct-6-ene and related systems. These studies have been crucial for rationalizing the observed chemical behavior and predicting reactivity.
Semiempirical and ab initio molecular orbital methods have been employed to investigate the mechanisms of reactions involving tricyclic systems containing cyclopropane (B1198618) rings. canterbury.ac.nz For instance, these calculations have been used to study proton addition to endo- and exo-tricyclo[3.2.1.02,4]octane, revealing the importance of orbital interactions in determining stereoselectivity. canterbury.ac.nz
Full geometric optimization of related compounds like exo-tricyclo[3.2.1.02,4]oct-6-ene has been performed using semiempirical methods to investigate the molecule's structure. researchgate.netresearchgate.net These studies have shown that the double bond in such systems can be pyramidalized, leading to non-equivalent faces and influencing the approach of electrophiles. researchgate.netresearchgate.net The electronic structure of these molecules, investigated by methods like PM3, helps in understanding the steric and electronic factors affecting their stability and reactivity. researchgate.netresearchgate.net
Heats of formation for compounds like endo- and exo-tricyclo[3.2.1.02,4]oct-6-ene have been calculated using semi-empirical methods such as PM3, providing valuable thermodynamic data. uga.edu While faster than ab initio methods, these calculations can still be computationally intensive. uga.edu
Table 1: Calculated Heat of Formation (ΔHf) for Tricyclo[3.2.1.02,4]oct-6-ene Isomers
| Compound | Experimental ΔHf (kJ mol⁻¹) | Calculated ΔHf (PM3) (kJ mol⁻¹) |
| endo-Tricyclo[3.2.1.02,4]oct-6-ene | 239.00 | 234.23 |
| exo-Tricyclo[3.2.1.02,4]oct-6-ene | 208.13 | 214.37 |
Data sourced from GETD. uga.edu
Density Functional Theory (DFT) has become a powerful tool for exploring the potential energy surfaces (PES) of reactions involving complex organic molecules. nih.govlu.se DFT calculations allow for the investigation of reaction pathways, transition states, and intermediates with a good balance of accuracy and computational cost. nih.govlu.se
For example, DFT studies have been used to investigate the rearrangements of related cations on the C8H11+ potential energy surface, providing insights into their molecular structures. mcmaster.ca In the context of cycloadditions, DFT has been used to determine the stable conformers of products and analyze their vibrational circular dichroism (VCD) spectra to establish absolute configurations. unige.ch The agreement between calculated and experimental spectra provides a high level of confidence in the structural assignments. unige.ch
Analysis of Potential Energy Surfaces and Reaction Pathways
The study of potential energy surfaces is fundamental to understanding the dynamics and selectivity of chemical reactions. ontosight.aiacs.org For this compound and its derivatives, analyzing the PES helps to elucidate the preferred pathways for rearrangements and additions.
Computational studies have been crucial in identifying and characterizing the transition states and intermediates that govern the reactions of tricyclic systems. For instance, in the electrophilic addition of bromine to related alkenes, semi-empirical methods have been used to identify stationary points on the potential energy surface, including intermediate molecular complexes and cationic intermediates. researchgate.net These calculations can help distinguish between classical and non-classical carbocation structures and predict their relative stabilities. researchgate.net
The stability of potential carbocation intermediates resulting from electrophilic attack (e.g., by H+ or Br+) on unsaturated tricyclic hydrocarbons has been studied to evaluate its role in determining regioselectivity. canterbury.ac.nz Such studies compare the likelihood of addition to a double bond versus a cyclopropane ring. canterbury.ac.nz
Orbital Interactions and Stereochemical Control
The stereochemical outcome of reactions involving this compound systems is often governed by subtle orbital interactions. ontosight.aiscribd.com Understanding these interactions is key to predicting and controlling the formation of specific stereoisomers.
Frontier molecular orbital (HOMO-LUMO) theory is a powerful concept for explaining the regioselectivity and stereoselectivity of many reactions, including electrophilic additions. canterbury.ac.nzoup.com In the case of electrophilic attack on molecules containing both a double bond and a cyclopropane ring, the relative energies and shapes of the HOMO and LUMO of the reactants determine the preferred site of reaction. canterbury.ac.nz
For example, in the 1,3-dipolar cycloaddition of mesitonitrile oxide to substituted tricyclo[3.2.1.02,7]oct-3-en-8-ones, the regioselectivity is explained by the LUMO(nitrile oxide)-HOMO(alkene) interaction. oup.com The larger HOMO coefficient on the unsubstituted terminus of the exomethylene group interacts favorably with the larger LUMO coefficient on the carbon terminus of the nitrile oxide. oup.com
Similarly, the stereoselectivity of electrophilic additions to cyclopropane rings is influenced by HOMO-LUMO interactions, orbital distributions, and secondary orbital interactions. canterbury.ac.nz The geometry of the olefinic molecule, which dictates the symmetry and energy of the HOMO, plays a crucial role in determining the stereoselectivity of the reaction. scribd.com Theoretical studies have shown that a molecule with a specific HOMO symmetry will preferentially interact with the LUMO of an electrophile from a particular face of the molecule. scribd.com
Orbital Control of Stereochemistry in Acid-Catalyzed Reactions
The stereochemical outcomes of acid-catalyzed reactions involving tricyclic systems like endo-tricyclo[3.2.1.0²,⁴]oct-6-ene are significantly influenced by orbital interactions. arkat-usa.org In these reactions, the concept of orbital control dictates the trajectory of the electrophilic attack, which in turn determines the structure of the resulting products. The principle hinges on the interaction between the highest occupied molecular orbital (HOMO) of the tricyclic alkene and the lowest unoccupied molecular orbital (LUMO) of the electrophile (e.g., a proton).
Research has shown that for endo-tricyclo[3.2.1.0²,⁴]oct-6-ene, acid-catalyzed reactions preferentially initiate at the cyclopropane ring rather than the double bond. researchgate.net This selectivity is contrary to what is observed in bromination reactions, where electrophilic attack occurs at the double bond. researchgate.net The preference for reaction with acid at the cyclopropyl (B3062369) moiety is governed by the nature and location of the molecule's frontier orbitals.
Theoretical studies, including semi-empirical and ab initio molecular orbital methods, have been employed to investigate the mechanisms of proton addition. canterbury.ac.nz These investigations focus on the regiochemistry (which bond is broken) and stereochemistry (the spatial arrangement of the attack) of the cyclopropane ring opening. canterbury.ac.nz The electrophilic addition of a proton (or deuteron) often occurs via "corner attack" at the most substituted cyclopropyl bond. canterbury.ac.nz This pathway is favored because the corresponding transition state leads to a more stable carbocationic intermediate. The stability of these potential cationic intermediates is a crucial factor in determining the reaction pathway. canterbury.ac.nz The stereochemistry of the final products is thus a direct consequence of the electronically favored approach of the electrophile, guided by the spatial distribution and energy of the cyclopropane's HOMO.
Stereochemical Aspects in Tricyclo 3.2.1.02,8 Oct 6 Ene Chemistry
Exo- and Endo- Facial Selectivity in Addition Reactions
The facial selectivity of addition reactions to the double bond of tricyclo[3.2.1.02,4]oct-6-ene is a well-studied phenomenon, dictated by a combination of steric and electronic factors. The molecule's geometry, where the double bond is endo-pyramidalized, renders the exo and endo faces non-equivalent. researchgate.net
Computational studies on exo-tricyclo[3.2.1.02,4]oct-6-ene have shown that the exo face of the double bond possesses regions of higher electron density. researchgate.net This electronic preference, coupled with steric hindrance, leads to a pronounced exo-facial selectivity in many addition reactions. researchgate.net For instance, the formation of the exo...Br₂ molecular complex is found to be more stable than the endo complex. researchgate.net This preference translates to the subsequent steps of the reaction, with the exo-bromonium cation being more stable than the endo-bromonium cation. researchgate.net
In contrast, the bromination of endo-tricyclo[3.2.1.02,4]oct-6-ene can show different selectivity. For example, reaction with m-chloroperbenzoic acid gives only the endo-epoxide, supporting the endo-selectivity of the double bond in this isomer. researchgate.net Solvomercuration-demercuration reactions of related methylene-tricyclo[3.2.1.02,7]oct-3-en-8-one systems also exhibit high stereospecificity, with the solvent being incorporated exclusively on the exo face of the exomethylene group. oup.com
The nature of the electrophile and reaction conditions can also influence the site of attack. While bromination tends to occur at the double bond, acid-catalyzed reactions often show a preference for attacking the cyclopropane (B1198618) ring first. researchgate.netcanterbury.ac.nz
Table 1: Facial Selectivity in Addition Reactions of Tricyclo[3.2.1.02,4]oct-6-ene Derivatives
| Substrate | Reagent | Major Product Stereochemistry | Reference |
|---|---|---|---|
| exo-Tricyclo[3.2.1.02,4]oct-6-ene | Br₂ | exo-addition | researchgate.net |
| endo-Tricyclo[3.2.1.02,4]oct-6-ene | m-chloroperbenzoic acid | endo-epoxide | researchgate.net |
| 1,5-Dimethyl-6-methylenetricyclo[3.2.1.02,7]oct-3-en-8-one | 1. Hg(OAc)₂/MeOH 2. NaBH₄ | exo-methoxy addition | oup.com |
| 1,5-Dimethyl-6-methylenetricyclo[3.2.1.02,7]oct-3-en-8-one | Pyridinium tribromide | exo-bromo addition | oup.com |
Stereospecificity of Cyclopropyl (B3062369) Ring Opening
The opening of the cyclopropane ring in tricyclo[3.2.1.02,4]oct-6-ene is a process of significant mechanistic interest, with the stereochemical outcome being highly dependent on the nature of the electrophile and the trajectory of its attack. canterbury.ac.nz Electrophilic attack on the cyclopropane moiety can occur via two main trajectories: "edge" attack or "corner" attack. canterbury.ac.nzarkat-usa.org
Studies involving acid-catalyzed deuteration (D⁺) and mercuration (Hg²⁺) have been instrumental in elucidating these pathways. arkat-usa.org For endo- and exo-tricyclo[3.2.1.02,4]oct-6-ene, electrophilic attack by deuterium (B1214612) and mercuric ions occurs preferentially via a "corner" trajectory on the cyclopropane ring. arkat-usa.org This mode of attack involves the electrophile approaching a C-C bond of the cyclopropane from outside the plane of the three-membered ring. This process can be stereospecific, leading to the formation of unsymmetrical corner-attack intermediates. arkat-usa.org
The regiochemistry of ring opening is also specific, with cleavage typically occurring at the most substituted cyclopropyl bond. canterbury.ac.nz For instance, bromination of tricyclo[3.2.1.02,4]octane derivatives in polar solvents results in ring opening with inversion of configuration at the site of electrophilic attack, indicating substantial charge development in the intermediate carbocation. canterbury.ac.nz
Reductive conditions can also achieve stereospecific ring opening. For example, a 1,2-diacylcyclopropane derivative within a related tricyclic system undergoes ring opening upon treatment with samarium(II) iodide to yield a product with defined stereochemistry. scispace.com
Table 2: Stereospecificity in Cyclopropyl Ring Opening Reactions
| Substrate Isomer | Electrophile | Trajectory of Attack | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| endo-Tricyclo[3.2.1.02,4]oct-6-ene | D⁺, Hg²⁺ | Corner Attack | Stereospecific formation of corner-attack intermediates | arkat-usa.org |
| exo-Tricyclo[3.2.1.02,4]oct-6-ene | D⁺, Hg²⁺ | Corner Attack | Stereospecific formation of corner-attack intermediates | arkat-usa.org |
| Tricyclo[3.2.1.02,4]octane derivatives | Br⁺ (in MeOH) | Edge/Corner | Inversion of configuration at the site of attack | canterbury.ac.nz |
| Methyl 2-acyl-tricyclo[3.2.1.02,4]oct-6-ene-3-carboxylate | SmI₂ | Reductive Cleavage | Diastereoselective ring opening | scispace.com |
Stereochemical Influence of Substituents on Reaction Outcomes
Substituents on the tricyclo[3.2.1.02,4]oct-6-ene skeleton can profoundly influence the stereochemical course of reactions by altering the electronic properties and steric environment of the molecule. core.ac.ukresearchgate.net
The steric bulk of substituents plays a critical role in directing the outcome of ring-opening reactions. core.ac.uk In the base-induced ring opening of 2-alkyl-1,1,2-tribromocyclopropanes, for example, increasing the steric crowding of the alkyl substituent favors the formation of acetal (B89532) products over ketals. core.ac.uk When the substituent is a bulky tert-butyl group, an acetal is formed as the sole product. core.ac.uk
Substituents also govern the stereochemical outcome of cycloaddition reactions. core.ac.uk For instance, 1-bromocyclopropenes derived from related tricyclic precursors react with 1,3-diphenylisobenzofuran (B146845) to give corresponding exo-cycloadducts in high yield. core.ac.uk In contrast, reaction with cyclopentadiene (B3395910) exclusively affords endo-cycloadducts. core.ac.uk The reaction with furan (B31954) is also sensitive to substituents, with aromatic side chains on the cyclopropene (B1174273) enabling the formation of both exo and endo cycloadducts. core.ac.uk
Furthermore, substituents can affect the competition between different reaction pathways. In the reaction of N-bromosuccinimide (NBS) in methanol (B129727) with 1,5-dimethyl-6-methylenetricyclo[3.2.1.02,7]oct-3-en-8-one, the reaction affords both an addition product to the exomethylene group and a 1,4-addition product resulting from cyclopropane ring cleavage. oup.com However, a related, more strained nonenone derivative under the same conditions yields only the exomethylene addition product, highlighting how changes in the ring system and substitution pattern dictate the reaction outcome. oup.com
Table 3: Influence of Substituents on Stereochemical Outcomes
| Substrate Type | Reaction | Substituent Effect | Outcome | Reference |
|---|---|---|---|---|
| 2-Alkyl-1,1,2-tribromocyclopropanes | Base-induced ring opening | Increased steric bulk of alkyl group | Favors acetal over ketal formation | core.ac.uk |
| 1-Bromocyclopropene derivatives | [4+2] Cycloaddition with 1,3-diphenylisobenzofuran | - | Exclusive formation of exo-adducts | core.ac.uk |
| 1-Bromocyclopropene derivatives | [4+2] Cycloaddition with cyclopentadiene | - | Exclusive formation of endo-adducts | core.ac.uk |
| Substituted tricyclic ketones | Reaction with NBS/MeOH | Ring strain and substitution pattern | Controls competition between addition and ring-opening/rearrangement | oup.com |
Strain Effects and Aromaticity in Tricyclo 3.2.1.02,8 Oct 6 Ene Analogues
Quantification of Ring Strain in Tricyclic Systems
The concept of ring strain is fundamental to understanding the chemistry of cyclic molecules, particularly in complex polycyclic systems like tricyclo(3.2.1.0²,⁸)oct-6-ene and its analogues. Ring strain arises from deviations from ideal bond angles, bond lengths, and torsional angles, as well as from non-bonded interactions. d-nb.info The quantification of this strain energy provides valuable insights into the stability and reactivity of these molecules.
One common method for determining ring strain energy is through the use of isodesmic and homodesmotic reactions in computational chemistry. acs.orgmdpi.com These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, allowing for the cancellation of errors and a more accurate calculation of the strain energy of the target molecule. acs.org For instance, the strain energy of a cyclic hydrocarbon can be calculated by comparing its computed enthalpy of formation with that of a strain-free acyclic reference compound with the same number and types of chemical bonds. mdpi.com
In tricyclic systems containing small rings, such as the cyclopropane (B1198618) moiety in the tricyclo[3.2.1.0²,⁸]octane framework, the strain is significant. The fusion of multiple rings often exacerbates the strain. For example, the strain energy of bicyclo[2.1.0]pentane is approximately 55.6 kcal/mol, which is close to the sum of the strain energies of its constituent cyclopropane and cyclobutane (B1203170) rings. mdpi.com However, in some cases, the fusion of rings can lead to a strain energy that is greater than the sum of the individual rings. For example, bicyclobutane has a strain energy of 66.5 kcal/mol, which is 10.7 kcal/mol more than the sum of two cyclopropane rings. mdpi.com
The introduction of heteroatoms or functional groups can also significantly influence the ring strain. For example, the strain energy of cyclopropanone (B1606653) is estimated to be around 49 kcal/mol, which is substantially higher than that of cyclopropane. acs.org This increase is attributed to the electronic effects of the carbonyl group. acs.org Similarly, the introduction of a bridging heteroatom in bicyclic systems generally increases the ring-strain energy. beilstein-journals.org
The following interactive table provides a summary of calculated strain energies for some relevant cyclic and polycyclic hydrocarbons.
| Compound | Calculated Strain Energy (kcal/mol) | Method |
| Cyclopropane | 28.6 | CBS-APNO (Corrected) acs.org |
| Cyclobutane | 26.5 | Not specified nih.gov |
| Bicyclo[1.1.0]butane | 66.5 | W1BD/G-4 mdpi.com |
| Bicyclo[2.1.0]pentane | 55.6 | W1BD/G-4 mdpi.com |
| [1.1.1]Propellane | ~102 | Not specified |
| Tricyclo[3.2.1.0²,⁷]oct-3-ene | Not specified | Not specified |
Relationship Between Strain Energy and Reactivity
The high reactivity of strained molecules is a cornerstone of organic synthesis, with the release of ring strain serving as a powerful thermodynamic driving force for chemical reactions. beilstein-journals.orgnih.govresearchgate.net In general, a higher strain energy correlates with increased reactivity, as the molecule is energetically predisposed to undergo reactions that relieve this strain. beilstein-journals.org This principle is particularly evident in tricyclic systems like tricyclo(3.2.1.0²,⁸)oct-6-ene analogues, where the inherent strain of the fused ring system dictates their chemical behavior.
Reactions involving strained bicyclic and tricyclic alkenes are often thermodynamically driven by the release of this ring-strain energy. beilstein-journals.orgnih.gov For instance, the addition of bromine to exo- and endo-tricyclo[3.2.1.0²,⁴]oct-6-ene is initiated at the double bond, a process driven by the release of strain. researchgate.net However, the relationship between strain energy and reactivity is not always straightforward. While thermodynamics (strain release) provides the driving force, the kinetics of a reaction are governed by the activation energy. acs.org
Furthermore, electronic factors, such as delocalization, can play a significant, and sometimes dominant, role alongside strain release in determining reactivity. nih.govacs.org For example, cyclopropanes exhibit significantly higher reactivity in ring-opening reactions compared to cyclobutanes, despite having nearly identical strain energies. nih.gov This is attributed to the enhanced electronic delocalization in the three-membered ring, which leads to a lower energy transition state. nih.govacs.org
The following table illustrates the relative reactivities of some strained olefins in a Ni(0) catalyzed reaction with methyl acrylate, highlighting the influence of structural modifications on reactivity.
| Strained Olefin | Relative Reactivity |
| exo-Tricyclo[3.2.1.0²,⁴]oct-6-ene | 1.0 |
| Benzonorbornadiene | 0.1 |
| Bicyclo[2.2.1]heptene | ~0 |
Data adapted from a study on Ni(0) catalyzed [2+2] cross-additions. oup.com
The data shows that the reactivity of these strained olefins is highly sensitive to structural changes at sites remote from the reacting double bond, which can be influenced by factors like homoconjugation. oup.com
Homoconjugation and Delocalization in Cationic and Radical Intermediates
In the reactions of tricyclo(3.2.1.0²,⁸)oct-6-ene and its analogues, the formation of cationic and radical intermediates is common. The stability and subsequent reaction pathways of these intermediates are heavily influenced by electronic effects such as homoconjugation and delocalization.
Homoconjugation is the interaction of two π-systems separated by a non-conjugating group, such as a CH₂ group. oup.com This through-space or through-bond interaction can lead to significant stabilization of intermediates. In the context of tricyclic systems, the rigid framework can enforce geometries that are ideal for such interactions. For example, the existence of homoconjugation in exo-tricyclo[3.2.1.0²,⁴]oct-6-ene has been well-established and influences its reactivity in catalyzed cycloadditions. oup.com The extent of this homoconjugative interaction is sensitive to the geometry of the molecule. oup.com
Computational studies on the 6-tricyclo[3.2.1.0²,⁴]octyl cation and its isomers have shown that these species are best described as classical cations stabilized through homoconjugation and delocalization, rather than possessing non-classical, penta-coordinate carbons. arkat-usa.org For instance, in the rearrangement of the exo,exo-6-tricyclo[3.2.1.0²,⁴]octyl cation, the internuclear distance between C4 and C6 decreases significantly compared to the parent hydrocarbon, indicating a strong stabilizing interaction. arkat-usa.org
Radical intermediates in these systems also exhibit significant delocalization. The photocycloadditions of benzophenone (B1666685) with certain tricyclo[3.2.1.0²,⁷]oct-3-en-8-one derivatives proceed through radical intermediates where the unpaired electron is delocalized over the tricyclic framework. oup.com The stability and regioselectivity of the subsequent rearrangements of these radical intermediates are governed by the nature of this delocalization. oup.com
The following table provides calculated stabilization enthalpies for some bridgehead radicals, which can be used as a measure of the delocalization and stability of these radical intermediates.
| Hydrocarbon | Stabilization Enthalpy (kcal/mol) |
| Norbornane | - |
| exo-Tricyclo[3.2.1.0²,⁴]octane | - |
| Bicyclo[2.2.2]octane | - |
Qualitative data indicates that the stability of bridgehead radicals in fused cyclopropyl-norbornanes is influenced by orbital overlap and delocalization. oregonstate.edu
The study of these cationic and radical intermediates is crucial for understanding the mechanisms of the complex rearrangements and addition reactions that are characteristic of strained tricyclic systems. The interplay between strain, homoconjugation, and delocalization dictates the energy landscape of these reactions and ultimately determines the product distribution.
Reactivity and Transformations of Substituted Tricyclo 3.2.1.02,8 Oct 6 Ene Derivatives
Synthesis and Characterization of Functionalized Tricyclo(3.2.1.0²,⁸)oct-6-ene Derivatives
The synthesis of functionalized tricyclo[3.2.1.0²,⁸]oct-6-ene and related saturated octane (B31449) derivatives has been achieved through photochemical rearrangements and subsequent chemical transformations. These methods provide access to highly substituted and stereochemically defined polycyclic molecules.
A key precursor, dimethyl 4,4-dimethyl-3-oxotricyclo[3.2.1.0²,⁸]oct-6-ene-1,8-dicarboxylate (20) , was synthesized via the sensitized photolysis of dimethyl 5-oxo-6,6-dimethylbicyclo[2.2.2]octa-2,7-diene-2,3-dicarboxylate (19). cdnsciencepub.com This photochemical reaction induces a rearrangement to form the strained tricyclic system. This oct-6-ene derivative serves as a valuable intermediate. For instance, its reduction with lithium in ammonia (B1221849) leads to the formation of dimethyl 6,6-dimethyl-7-oxobicyclo[3.3.0]oct-3-ene-1,exo-2-dicarboxylate (31). cdnsciencepub.com
In a related synthesis, the saturated analogue, dimethyl 6,6-dimethyl-7-oxotricyclo[3.2.1.0²,⁸]octane-1,8-dicarboxylate (6) , has been prepared and its reactivity explored. cdnsciencepub.com This compound undergoes homoconjugate addition reactions. When treated with lithium diphenylcuprate, it yields dimethyl 3-hydroxy-4,4-dimethyl-exo-8-phenyl-cis-bicyclo[3.3.0]oct-2-ene-1,2-dicarboxylate (12a). cdnsciencepub.com A similar reaction with diethylaluminum cyanide produces dimethyl exo-8-cyano-3-hydroxy-4,4-dimethyl-cis-bicyclo[3.3.0]oct-2-ene-1,2-dicarboxylate (16). cdnsciencepub.com These transformations highlight the utility of the tricyclo[3.2.1.0²,⁸]octane skeleton as a precursor for constructing functionalized bicyclo[3.3.0]octane systems, which are core structures in various natural products. cdnsciencepub.com
Table 1: Synthesis of Tricyclo[3.2.1.0²,⁸]octane/octene Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Dimethyl 5-oxo-6,6-dimethylbicyclo[2.2.2]octa-2,7-diene-2,3-dicarboxylate (19) | Sensitized Photolysis | Dimethyl 4,4-dimethyl-3-oxotricyclo[3.2.1.0²,⁸]oct-6-ene-1,8-dicarboxylate (20) | cdnsciencepub.com |
Table 2: Reactivity of Tricyclo[3.2.1.0²,⁸]octane/octene Derivatives
| Tricyclic Substrate | Reagents | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Dimethyl 4,4-dimethyl-3-oxotricyclo[3.2.1.0²,⁸]oct-6-ene-1,8-dicarboxylate (20) | Lithium in Ammonia | Dimethyl 6,6-dimethyl-7-oxobicyclo[3.3.0]oct-3-ene-1,exo-2-dicarboxylate (31) | Reduction | cdnsciencepub.com |
| Dimethyl 6,6-dimethyl-7-oxotricyclo[3.2.1.0²,⁸]octane-1,8-dicarboxylate (6) | Lithium diphenylcuprate | Dimethyl 3-hydroxy-4,4-dimethyl-exo-8-phenyl-cis-bicyclo[3.3.0]oct-2-ene-1,2-dicarboxylate (12a) | Homoconjugate Addition | cdnsciencepub.com |
| Dimethyl 6,6-dimethyl-7-oxotricyclo[3.2.1.0²,⁸]octane-1,8-dicarboxylate (6) | Diethylaluminum cyanide | Dimethyl exo-8-cyano-3-hydroxy-4,4-dimethyl-cis-bicyclo[3.3.0]oct-2-ene-1,2-dicarboxylate (16) | Homoconjugate Addition | cdnsciencepub.com |
Carbene Chemistry Derived from Tricyclo(3.2.1.0²,⁸)oct-6-ene Precursors
The study of carbene chemistry originating from tricyclo[3.2.1.0²,⁸]oct-6-ene precursors is a highly specialized field. While extensive research exists on carbenes generated from other isomers, such as endo-tricyclo[3.2.1.0²,⁴]octan-8-ylidene researchgate.netresearchgate.net, specific studies detailing the generation and reaction of carbenes from the tricyclo[3.2.1.0²,⁸]oct-6-ene framework are not prominently featured in the available scientific literature. The unique strain and electronic properties of the tricyclo[3.2.1.0²,⁸] system suggest that its corresponding carbenes would exhibit interesting and potentially novel reactivity, but this remains an area requiring further investigation.
Q & A
Q. What are the established synthetic routes for Tricyclo(3.2.1.0²,⁸)oct-6-ene, and what analytical methods confirm its structure?
The compound is synthesized via carbene insertion reactions using precursors like 5,5-dimethyl-α-nitrosooxazolidone under controlled pyrolysis (35–80°C, <1 mm Hg). Key steps include trapping reactive intermediates and isolating products via fractional distillation. Structural confirmation relies on proton magnetic resonance (pmr) spectroscopy: characteristic peaks include δ 6.20–6.28 (olefinic protons) and δ 0.93–1.75 (bridged aliphatic protons). Cross-validation with gas chromatography-mass spectrometry (GC-MS) and comparison to literature spectra (e.g., LeBel and Liesemer’s ketone derivatives) are critical .
Q. Which spectroscopic techniques are most effective for characterizing Tricyclo(3.2.1.0²,⁸)oct-6-ene’s electronic and structural properties?
PMR spectroscopy is primary for mapping proton environments, particularly olefinic (δ 6.20–6.28) and bridgehead protons (δ 1.38–2.88). Infrared (IR) spectroscopy identifies strain-induced C-H vibrations (2800–3000 cm⁻¹) and π-bond stretching (1600–1680 cm⁻¹). Ionization potential measurements (9.05 eV via photoelectron spectroscopy) provide insights into electronic stability and reactivity .
Advanced Research Questions
Q. How do thermal versus photolytic conditions influence the rearrangement pathways of Tricyclo(3.2.1.0²,⁸)oct-6-ene?
Thermal pyrolysis (200°C, toluene-d₆) induces [3,3]-sigmatropic shifts, yielding products like bicyclic alkenes, while photolysis promotes diradical intermediates that form strained polycyclics (e.g., tetracyclic derivatives). Mechanistic studies require time-resolved UV-Vis spectroscopy and trapping experiments with radical scavengers. Contradictions in product distributions (e.g., absence of expected ketones under pyrolysis) suggest solvent or catalyst effects .
Q. How can computational models predict the stability and regioselectivity of Tricyclo(3.2.1.0²,⁸)oct-6-ene in reaction systems?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and simulate transition states. Key parameters include strain energy (~30 kcal/mol from bridgehead interactions) and frontier molecular orbital (FMO) analysis to predict electrophilic/nucleophilic sites. Compare computational ionization potentials (e.g., 9.05 eV) with experimental data to validate models .
Q. What strategies resolve contradictions in reported reaction yields for Tricyclo(3.2.1.0²,⁸)oct-6-ene derivatives?
Systematically replicate conditions from divergent studies (e.g., solvent purity, inert atmosphere). Use high-resolution GC-MS to detect trace byproducts. Kinetic isotope effects (e.g., deuterated analogs) can clarify mechanistic pathways. Cross-reference NMR assignments with computed chemical shifts (GIAO method) to verify product identity .
Methodological and Literature Review Questions
What frameworks guide the formulation of rigorous research questions for studying Tricyclo(3.2.1.0²,⁸)oct-6-ene?
Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate project scope. For mechanistic studies, use PICO (Population: reaction system; Intervention: catalysts/conditions; Comparison: thermal vs. photolytic; Outcome: product distribution). Avoid pitfalls like overgeneralization (e.g., assuming all strained alkenes behave similarly) .
Q. How should researchers integrate existing literature on Tricyclo(3.2.1.0²,⁸)oct-6-ene into experimental design?
Conduct systematic searches via SciFinder or Reaxys using CAS No. 3635-94-7. Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over vendor databases. Annotate conflicting data (e.g., yield disparities) in a comparative table and design experiments to test hypotheses (e.g., solvent polarity effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
